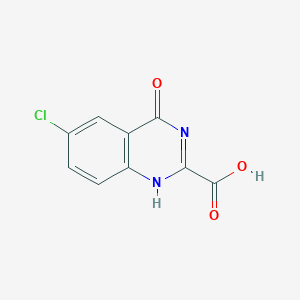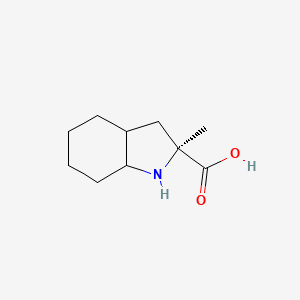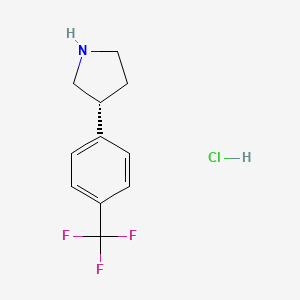
(S,E)-Methyl 2-amino-4-(4-(trifluoromethyl)phenyl)but-3-enoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-Methyl 2-amino-4-(4-(trifluoromethyl)phenyl)but-3-enoate hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid derivative. The hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-Methyl 2-amino-4-(4-(trifluoromethyl)phenyl)but-3-enoate hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the phenyl ring with a trifluoromethyl group: This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the amino group: This step often involves reductive amination or nucleophilic substitution reactions.
Formation of the but-3-enoate moiety: This can be synthesized through various methods, including Wittig reactions or olefination processes.
Final coupling and hydrochloride formation: The final product is obtained by coupling the intermediate compounds and converting them into the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S,E)-Methyl 2-amino-4-(4-(trifluoromethyl)phenyl)but-3-enoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(S,E)-Methyl 2-amino-4-(4-(trifluoromethyl)phenyl)but-3-enoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S,E)-Methyl 2-amino-4-(4-(trifluoromethyl)phenyl)but-3-enoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-4-phenylbut-3-enoate hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)but-3-enoate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.
Uniqueness
(S,E)-Methyl 2-amino-4-(4-(trifluoromethyl)phenyl)but-3-enoate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications requiring enhanced membrane permeability and interaction with hydrophobic targets.
Propriétés
IUPAC Name |
methyl (E,2S)-2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2.ClH/c1-18-11(17)10(16)7-4-8-2-5-9(6-3-8)12(13,14)15;/h2-7,10H,16H2,1H3;1H/b7-4+;/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDUQHBJJVCBRU-SZZWBKDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=CC1=CC=C(C=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](/C=C/C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE](/img/structure/B7987684.png)
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B7987686.png)

![(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7987696.png)



![(2S)-2-azaniumyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoate](/img/structure/B7987747.png)



![5-Hydroxy-1-methyl-2,3-diazaspiro[5.5]undec-1-EN-4-one](/img/structure/B7987770.png)


